molecular formula C10H13FO2 B2802517 (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 2248183-03-9

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B2802517
CAS No.: 2248183-03-9
M. Wt: 184.21
InChI Key: ZGCNJZBHGUORQU-ZETCQYMHSA-N
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Description

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral auxiliary.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor compound.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: 3-Fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.

    Reduction: 3-Fluoro-4-methoxypropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is employed in studies investigating the effects of fluorine and methoxy substituents on biological activity.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. These substituents can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(3-Chloro-4-methoxyphenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.

    (2R)-2-(3-Fluoro-4-hydroxyphenyl)propan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.

    (2R)-2-(3-Fluoro-4-methoxyphenyl)butan-1-ol: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

The uniqueness of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol lies in the specific combination of the fluorine atom and methoxy group, which can impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

(2R)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNJZBHGUORQU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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